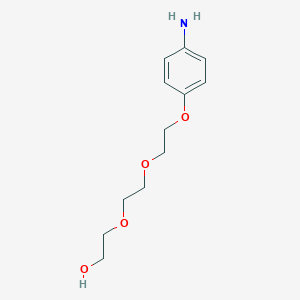
2-(2-(2-(4-Aminophenoxy)ethoxy)ethoxy)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(2-(4-Aminophenoxy)ethoxy)ethoxy)ethan-1-ol is an organic compound with the molecular formula C12H19NO4. It is also known by its IUPAC name, 2-[2-[2-(4-aminophenoxy)ethoxy]ethoxy]ethanol. This compound is characterized by the presence of an amino group attached to a phenoxy group, which is further connected to an ethoxy chain. It is a white solid at room temperature and is used in various industrial and scientific applications .
Métodos De Preparación
The synthesis of ethanol, 2-[2-[2-(4-aminophenoxy)ethoxy]ethoxy]- typically involves the reaction of 4-aminophenol with ethylene oxide derivatives. One common method includes the esterification of 4-aminophenol with chloroethanol and ethoxyethane in the presence of a base. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Análisis De Reacciones Químicas
2-(2-(2-(4-Aminophenoxy)ethoxy)ethoxy)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, often with halogenated compounds.
Esterification: The hydroxyl group can react with carboxylic acids to form esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium ethoxide. Major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
2-(2-(2-(4-Aminophenoxy)ethoxy)ethoxy)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of polymers and other complex organic molecules.
Biology: The compound is used in the preparation of bio-conjugates and as a linker in drug delivery systems.
Medicine: It is explored for its potential in developing new pharmaceuticals and therapeutic agents.
Industry: The compound is used as a plasticizer, solubilizing agent, and lubricant additive to improve the flexibility and processing performance of materials
Mecanismo De Acción
The mechanism of action of ethanol, 2-[2-[2-(4-aminophenoxy)ethoxy]ethoxy]- involves its interaction with various molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the phenoxy and ethoxy chains provide hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting pathways involved in cellular processes .
Comparación Con Compuestos Similares
2-(2-(2-(4-Aminophenoxy)ethoxy)ethoxy)ethan-1-ol can be compared with similar compounds such as:
Ethanol, 2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]-: This compound contains a bromide group instead of an amino group, making it more reactive in nucleophilic substitution reactions.
2-(2-Aminoethoxy)ethanol: This compound has a shorter ethoxy chain and lacks the phenoxy group, resulting in different chemical properties and applications.
The uniqueness of ethanol, 2-[2-[2-(4-aminophenoxy)ethoxy]ethoxy]- lies in its combination of functional groups, which provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications .
Propiedades
Número CAS |
18790-97-1 |
|---|---|
Fórmula molecular |
C12H19NO4 |
Peso molecular |
241.28 g/mol |
Nombre IUPAC |
2-[2-[2-(4-aminophenoxy)ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C12H19NO4/c13-11-1-3-12(4-2-11)17-10-9-16-8-7-15-6-5-14/h1-4,14H,5-10,13H2 |
Clave InChI |
LQGLNHNBYCRXIT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N)OCCOCCOCCO |
SMILES canónico |
C1=CC(=CC=C1N)OCCOCCOCCO |
Key on ui other cas no. |
18790-97-1 |
Sinónimos |
2-[2-[2-(4-Aminophenoxy)ethoxy]ethoxy]ethanol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















